molecular formula C14H24N+ B14443092 Pyridinium, 4-methyl-1-octyl- CAS No. 74077-78-4

Pyridinium, 4-methyl-1-octyl-

Cat. No.: B14443092
CAS No.: 74077-78-4
M. Wt: 206.35 g/mol
InChI Key: OSCFFOTZWZZXPR-UHFFFAOYSA-N
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Description

Pyridinium, 4-methyl-1-octyl- is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are characterized by a pyridine ring with a positively charged nitrogen atom. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-methyl-1-octyl- typically involves the quaternization of pyridine with an alkyl halide. The reaction is carried out by mixing pyridine with 4-methyl-1-octyl halide in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete quaternization .

Industrial Production Methods: Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure to optimize the production of the desired pyridinium salt .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-methyl-1-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 4-methyl-1-octyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridinium, 4-methyl-1-octyl- involves its interaction with biological membranes and proteins. The positively charged pyridinium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes, inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

  • Pyridinium, 1-methyl-4-octyl-
  • Pyridinium, 4-methyl-1-hexyl-
  • Pyridinium, 4-methyl-1-decyl-

Comparison: Pyridinium, 4-methyl-1-octyl- is unique due to its specific alkyl chain length, which influences its physicochemical properties and biological activity. Compared to pyridinium, 1-methyl-4-octyl-, the presence of a methyl group at the 4-position enhances its hydrophobicity and membrane-disrupting ability. Similarly, variations in alkyl chain length, as seen in pyridinium, 4-methyl-1-hexyl- and pyridinium, 4-methyl-1-decyl-, affect the compound’s solubility and interaction with biological targets .

Properties

CAS No.

74077-78-4

Molecular Formula

C14H24N+

Molecular Weight

206.35 g/mol

IUPAC Name

4-methyl-1-octylpyridin-1-ium

InChI

InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1

InChI Key

OSCFFOTZWZZXPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C

Origin of Product

United States

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